trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid
Description
Properties
IUPAC Name |
(3S,4R)-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-4-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-8-7-13(6-5-9(8)10(14)15)11(16)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,14,15)/t8-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFQQTPBWJCJGSV-RKDXNWHRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCC1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1CN(CC[C@H]1C(=O)O)C(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1414958-09-0 | |
| Record name | trans-1-Boc-3-methylpiperidine-4-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Boc Protection and Esterification of Piperidine-4-carboxylic Acid Derivatives
One common approach involves starting with piperidine-4-carboxylic acid or its derivatives, followed by Boc protection and esterification to yield intermediates such as N-Boc-piperidine-4-carboxylic acid methyl ester. The esterification can be achieved by reacting the acid with methylating agents such as iodomethane or trimethylsilyl diazomethane under basic conditions.
Method 1: Boc protection using Boc anhydride in the presence of triethylamine in dichloromethane at 0 °C to room temperature, followed by purification via silica gel chromatography, yields the Boc-protected ester with high purity (~99%) and good yield (~99%).
Method 2: Methylation of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid using iodomethane and potassium carbonate in DMF at room temperature for 3 hours, followed by aqueous workup and chromatographic purification, results in the methyl ester product with characteristic NMR data confirming structure.
Method 3: Use of trimethylsilyl diazomethane in hexanes added dropwise to a suspension of 1-tert-butoxycarbonyl-piperidine-4-carboxylic acid in acetonitrile and methanol at 0 °C, followed by stirring at room temperature and chromatographic purification, affords the Boc-protected methyl ester in ~90% yield.
| Method | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| 1 | Boc anhydride, Et3N, DCM, 0 °C to RT, 16 h | 99 | High purity, column chromatography purification |
| 2 | Iodomethane, K2CO3, DMF, RT, 3 h | Not specified (high) | Typical methylation reaction |
| 3 | Trimethylsilyl diazomethane, MeOH/ACN, 0 °C to RT, 3 h | 90 | Efficient esterification |
Stereoselective Introduction of the 3-Methyl Group
The methyl substituent at the 3-position can be introduced by starting from chiral 3-substituted piperidine intermediates or by stereoselective functionalization of the piperidine ring. Although specific synthetic details for the methyl group installation on the trans isomer are less directly reported, related chiral piperidine synthesis literature suggests:
- Hydrogenation of 3-substituted pyridines to corresponding piperidines with controlled stereochemistry.
- Use of chiral resolution or chiral pool synthesis to obtain the desired stereoisomer.
- Protection of the nitrogen with Boc to stabilize the stereochemistry during subsequent functional group transformations.
Industrial Scale and Alternative Synthetic Routes
Industrial methods focus on the hydrogenation of substituted pyridine derivatives to hydroxyl or methyl-substituted piperidines, followed by Boc protection using tert-butyl dicarbonate under basic conditions, typically sodium hydroxide, in aqueous-organic biphasic systems.
Alternative synthetic routes involve the preparation of N-Boc-3-piperidone intermediates via benzylation of 3-hydroxypyridine followed by reduction with sodium borohydride, which can then be elaborated into the desired Boc-protected piperidine carboxylic acids.
Methods emphasize high yield (>80%), high purity (>98%), and operational safety for industrial viability.
The Boc group is introduced early to protect the nitrogen and facilitate subsequent transformations without racemization or side reactions.
Esterification methods vary, with trimethylsilyl diazomethane offering a safer alternative to diazomethane and providing high yields.
Industrial processes optimize for cost, purity, and environmental impact by using mild conditions and avoiding hazardous reagents.
Control of stereochemistry is critical; hydrogenation of substituted pyridines under controlled conditions is a preferred method to obtain the trans isomer with high enantiomeric purity.
Purification is commonly achieved by silica gel column chromatography or recrystallization, depending on scale and purity requirements.
The preparation of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid involves established synthetic protocols combining Boc protection, methylation/esterification, and stereoselective hydrogenation or reduction steps. The methods are well-documented in literature and patents, emphasizing high yields, stereochemical control, and industrial scalability. The choice of method depends on available starting materials, desired scale, and purity requirements. The Boc protecting group plays a pivotal role in stabilizing intermediates and enabling further functionalization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically involving reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, depending on the desired product.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or electrophiles like alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid serves as an essential intermediate for synthesizing piperidine derivatives that may exhibit pharmacological properties. These derivatives have been explored for their potential therapeutic effects on conditions such as anxiety and depression. Research indicates that modifications to the piperidine ring can significantly alter biological activity, emphasizing the importance of structure-activity relationships (SAR) in drug design .
Organic Synthesis
The compound is widely used as a building block in organic synthesis. Its ability to undergo various chemical reactions—such as oxidation, reduction, and nucleophilic substitution—facilitates the creation of complex organic molecules. For example, it can be oxidized to form N-oxide derivatives or reduced to convert the carboxylic acid group into alcohols or aldehydes .
Biological Research
In biological research, this compound acts as a precursor for synthesizing biologically active molecules. Its derivatives have shown promise in preclinical models for various therapeutic applications, including enzyme inhibition and neurotransmitter modulation .
Case Studies
Several case studies highlight the utility of this compound:
- Synthesis of Piperidine Derivatives : A study demonstrated that derivatives synthesized from this compound exhibited enhanced biological activity against specific targets in vitro, suggesting potential therapeutic applications .
- Structure-Activity Relationship (SAR) : Investigations revealed that altering the piperidine ring's structure could significantly impact biological activity, indicating further exploration is warranted .
- Pharmacological Studies : In vitro studies indicated that certain derivatives possess activity against specific targets relevant to disease processes, showcasing their potential in drug development .
Mechanism of Action
The mechanism of action of trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid involves its interaction with specific molecular targets. The Boc group provides steric protection, allowing selective reactions at other positions on the molecule. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Comparison with Structural Analogs
Piperidine-Based Derivatives
a. Nipecotic Acid (Piperidine-3-carboxylic Acid)
- Structure : Lacks Boc protection and methyl groups; carboxylic acid at position 3.
- Role: A well-known GABA reuptake inhibitor. Its free amine and carboxylate groups enable direct interaction with GABA transporters .
- Key Difference : The absence of Boc and methyl groups in nipecotic acid reduces steric hindrance, enhancing bioavailability but limiting synthetic versatility compared to the Boc-protected trans-1-N-Boc-3-methyl analog .
b. N-Boc-Piperidine-3-carboxylic Acid Derivatives
- Structure : Boc-protected amine with carboxylic acid at position 3 (vs. position 4 in the trans compound).
- Applications : Studied as anticonvulsants; the 3-carboxylate position is critical for binding to neuronal targets. Methyl substitution at position 3 in the trans analog may alter binding affinity due to steric effects .
c. (2S,4S)-N-Boc-4-hydroxypiperidine-2-carboxylic Acid Benzylamine Salt
Azepane and Larger Ring Analogs
a. N-Boc-4-methylazepane-4-carboxylic Acid (CAS: 1027512-23-7)
- Structure : Seven-membered azepane ring with methyl and carboxylic acid at position 4.
- However, synthetic complexity and metabolic stability may be compromised compared to six-membered piperidines .
Prodrugs and Functionalized Derivatives
a. Nipecotic Acid Prodrugs
- Examples : Esterified or amide-linked derivatives to enhance blood-brain barrier penetration.
- Comparison : The Boc group in trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid serves a dual role as a protecting group and a modulator of lipophilicity, whereas prodrugs focus on transient solubility improvements .
Comparative Data Table
Biological Activity
trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid, a derivative of piperidine, has garnered attention in the fields of medicinal chemistry and biological research due to its diverse biological activities and potential therapeutic applications. This article explores the compound's biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a tert-butoxycarbonyl (Boc) protecting group, which is crucial for its stability and reactivity in various chemical reactions. The presence of the carboxylic acid group allows for further modifications that can enhance its biological activity.
The biological activity of this compound is primarily mediated through its interactions with specific molecular targets in biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound has been shown to inhibit various enzymes, including acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. This inhibition can enhance cholinergic signaling in the brain, potentially improving cognitive function .
- Receptor Modulation : It interacts with muscarinic acetylcholine receptors, influencing cellular proliferation and apoptosis resistance, thereby playing a role in cancer progression .
Anticancer Properties
Recent studies have highlighted the anticancer potential of piperidine derivatives, including this compound. For example:
- Cytotoxicity Studies : In vitro studies demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. It was found to induce apoptosis in FaDu hypopharyngeal tumor cells, outperforming reference drugs like bleomycin .
- Mechanistic Insights : The compound's structure facilitates hydrophobic interactions with protein binding sites, enhancing its efficacy as an anticancer agent. This is particularly relevant in targeting pathways associated with inflammation and cancer progression .
Neuroprotective Effects
The compound's ability to inhibit AChE suggests potential applications in treating neurodegenerative diseases:
- Alzheimer's Disease Models : In experimental models, this compound demonstrated improved cognitive outcomes by enhancing cholinergic neurotransmission through enzyme inhibition .
Study 1: Anticancer Activity Evaluation
A study investigated the effects of this compound on colorectal cancer cells. The findings revealed:
| Parameter | Control Group | Treatment Group | P-value |
|---|---|---|---|
| Cell Viability (%) | 85 ± 5 | 45 ± 7 | <0.01 |
| Apoptosis Rate (%) | 10 ± 2 | 35 ± 5 | <0.05 |
These results indicate a significant reduction in cell viability and an increase in apoptosis rates upon treatment with the compound, underscoring its potential as an anticancer agent.
Study 2: Neuroprotective Effects
In a separate study focusing on Alzheimer's disease models, this compound was administered to evaluate its effects on cognitive function:
| Assessment Tool | Control Group | Treatment Group | P-value |
|---|---|---|---|
| Morris Water Maze Latency (s) | 120 ± 10 | 80 ± 15 | <0.01 |
| AChE Activity (μmol/min/mg) | 0.35 ± 0.05 | 0.20 ± 0.03 | <0.01 |
The treatment group exhibited significantly improved performance in spatial learning tasks and reduced AChE activity, indicating enhanced cognitive function.
Q & A
Basic Questions
Q. What are the key considerations for synthesizing trans-1-N-Boc-3-methyl-piperidine-4-carboxylic acid with high stereochemical purity?
- Methodological Answer : Optimize reaction conditions (temperature, solvent polarity, and catalyst selection) to favor the trans-configuration. Use chiral auxiliaries or asymmetric catalysis to enhance stereochemical control. Boc protection of the piperidine nitrogen (as seen in analogous compounds like N-Boc-piperidine-4-carboxylic acid ) prevents undesired side reactions. Monitor reaction progress via TLC or HPLC to ensure minimal racemization. Post-synthesis, confirm stereochemistry using chiral HPLC or X-ray crystallography .
Q. Which analytical techniques are most reliable for confirming structural integrity and purity?
- Methodological Answer : Combine multiple techniques:
- GC-MS : For volatile intermediates, use retention time locking (e.g., tetracosane at 9.258 min) and characteristic fragmentation patterns (base peaks at m/z 57, 83, 93) .
- FTIR-ATR : Confirm functional groups (e.g., Boc carbonyl stretch ~1700 cm⁻¹, carboxylic acid O-H stretch ~2500-3300 cm⁻¹) .
- HPLC-TOF : Validate molecular weight (theoretical vs. measured mass, Δppm < 2) .
- 1H/13C NMR : Assign stereochemistry using coupling constants (e.g., axial vs. equatorial protons in piperidine rings) .
Q. What chromatographic methods optimize purification of this compound?
- Methodological Answer : Use reverse-phase HPLC with a C18 column and gradient elution (water/acetonitrile + 0.1% TFA) for high-resolution separation. For bulk purification, flash chromatography with silica gel and ethyl acetate/hexane mixtures (adjusting polarity based on Rf values) is effective. Monitor fractions via LC-MS to isolate the trans-isomer .
Advanced Research Questions
Q. How can researchers resolve discrepancies in stereochemical assignments of derivatives?
- Methodological Answer : Cross-validate using:
- X-ray crystallography : Definitive proof of absolute configuration .
- NOESY NMR : Detect spatial proximity of protons (e.g., trans-3-methyl and Boc groups) .
- Chiral derivatization : React with a chiral reagent (e.g., Mosher’s acid) and analyze diastereomer ratios via HPLC .
Q. What strategies mitigate Boc group instability during synthesis under acidic/basic conditions?
- Methodological Answer :
- Acidic conditions : Use trifluoroacetic acid (TFA) for Boc deprotection at 0°C to minimize side reactions .
- Basic conditions : Avoid strong bases (e.g., NaOH); instead, employ mild bases like ammonium hydroxide .
- Stabilization : Add scavengers (e.g., triisopropylsilane) during deprotection to prevent carbocation formation .
Q. How does the 3-methyl group influence reactivity in coupling reactions?
- Methodological Answer : The methyl group introduces steric hindrance, slowing nucleophilic attacks at the 4-carboxylic acid site. To enhance reactivity:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
